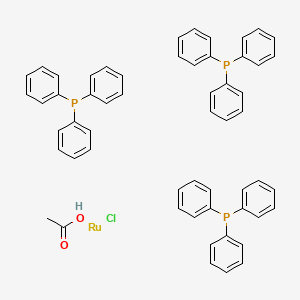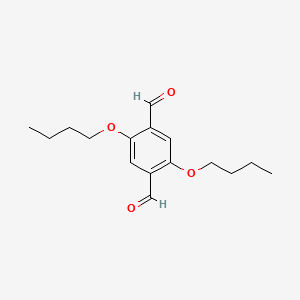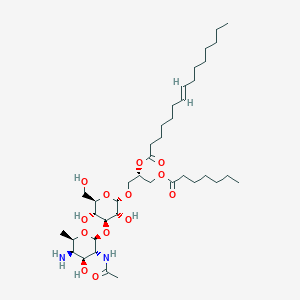
Lipoteichoic acid
Descripción general
Descripción
El ácido lipoteicoico es un componente significativo de la pared celular de las bacterias grampositivas. Está compuesto por largas cadenas de glicerolfosfato o ribitolofosfato y está anclado a la membrana celular mediante un diacilglicerol. Este compuesto juega un papel crucial en la regulación de las enzimas autolíticas de la pared y tiene propiedades antigénicas, estimulando respuestas inmunitarias específicas .
Mecanismo De Acción
El ácido lipoteicoico ejerce sus efectos a través de varios mecanismos:
Modulación de la respuesta inmunitaria: Se une al receptor tipo Toll 2 (TLR2) en las células inmunitarias, lo que lleva a la activación del factor nuclear kappa B (NF-κB) y la producción de citocinas.
Regulación de la pared celular: Actúa como regulador de las enzimas autolíticas de la pared, manteniendo la integridad de la pared celular.
Objetivo antimicrobiano: Inhibe la sintetasa de ácido lipoteicoico, interrumpiendo la síntesis de la pared celular bacteriana y provocando la muerte celular.
Análisis Bioquímico
Biochemical Properties
Lipoteichoic acid interacts with various enzymes and proteins. The recent identification of key this compound synthesis proteins allowed the construction and analysis of mutant strains with defined defects in glycolipid or backbone synthesis .
Cellular Effects
This compound plays a crucial role in bacterial growth, physiology, and during developmental processes . It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The key role of D-alanine esters for the immune response of this compound was confirmed by synthetic derivatives .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings include its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways, including interactions with enzymes or cofactors . It also affects metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . This includes interactions with any transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La preparación del ácido lipoteicoico implica la extracción y purificación de cultivos bacterianos grampositivos. El proceso generalmente incluye los siguientes pasos:
Cultivo: Se cultivan bacterias grampositivas como en condiciones controladas.
Extracción: Las células bacterianas se cosechan y lisan para liberar los componentes de la pared celular.
Purificación: El ácido lipoteicoico se purifica utilizando técnicas como la cromatografía de interacción hidrofóbica y la diálisis
Métodos de producción industrial: La producción industrial del ácido lipoteicoico sigue principios similares pero a mayor escala. El proceso involucra:
Fermentación: Fermentación a gran escala de bacterias grampositivas.
Disrupción celular: Métodos mecánicos o enzimáticos para lisar las células.
Purificación: Técnicas cromatográficas avanzadas para aislar el ácido lipoteicoico.
Análisis De Reacciones Químicas
Tipos de reacciones: El ácido lipoteicoico experimenta varias reacciones químicas, que incluyen:
Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.
Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.
Sustitución: Implica el reemplazo de un grupo funcional por otro.
Reactivos y condiciones comunes:
Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio.
Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.
Reactivos de sustitución: Halógenos, nucleófilos.
Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación del ácido lipoteicoico puede conducir a la formación de aldehídos o ácidos carboxílicos .
Aplicaciones Científicas De Investigación
El ácido lipoteicoico tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como un compuesto modelo para estudiar la estructura y función de las paredes celulares bacterianas.
Medicina: Se explora como objetivo para desarrollar nuevos antibióticos y como agente inmunomodulador.
Industria: Se utiliza en la producción de probióticos y como componente en diversas aplicaciones biotecnológicas.
Comparación Con Compuestos Similares
El ácido lipoteicoico se suele comparar con otros componentes de la pared celular, como el ácido teicoico y el lipopolisacárido:
Ácido Teicoico: Similar en estructura pero carece del anclaje lipídico que se encuentra en el ácido lipoteicoico.
Lipopolisacárido: Se encuentra en bacterias gramnegativas, estructuralmente diferente pero también involucrado en la activación de la respuesta inmunitaria.
Compuestos Similares:
- Ácido Teicoico
- Lipopolisacárido
- Lipoarabinomanano
- Lipomanano
La estructura y funciones únicas del ácido lipoteicoico lo convierten en un compuesto valioso en diversos campos de investigación e industria.
Propiedades
IUPAC Name |
[(2S)-1-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-3-acetamido-5-amino-4-hydroxy-6-methyloxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-heptanoyloxypropan-2-yl] (E)-pentadec-7-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H70N2O13/c1-5-7-9-11-12-13-14-15-16-17-18-20-22-31(45)52-28(24-49-30(44)21-19-10-8-6-2)25-50-39-36(48)37(34(46)29(23-42)53-39)54-38-33(41-27(4)43)35(47)32(40)26(3)51-38/h14-15,26,28-29,32-39,42,46-48H,5-13,16-25,40H2,1-4H3,(H,41,43)/b15-14+/t26-,28-,29-,32+,33-,34-,35+,36-,37+,38+,39+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PANDRCFROUDETH-YLSOAJEOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC=CCCCCCC(=O)OC(COC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)C)N)O)NC(=O)C)O)COC(=O)CCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC/C=C/CCCCCC(=O)O[C@@H](CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)C)N)O)NC(=O)C)O)COC(=O)CCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H70N2O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
775.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




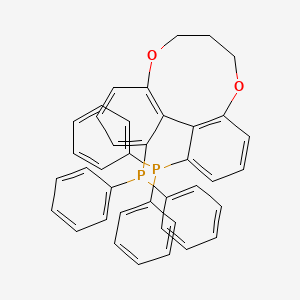
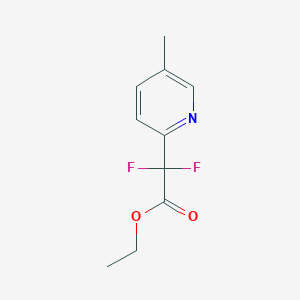


![N-[(1S)-1-Phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B3068466.png)
![(S)-(+)-(3,5-Dioxa-4-phospha-cyclohepta[2,1-a;3,4-a']dinaphthalen-4-yl)[(1R)-1-phenylethyl]amine](/img/structure/B3068470.png)


